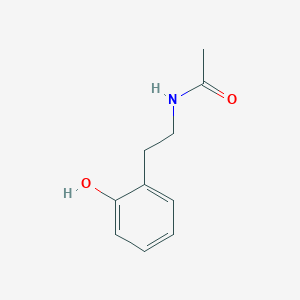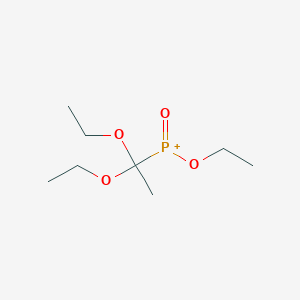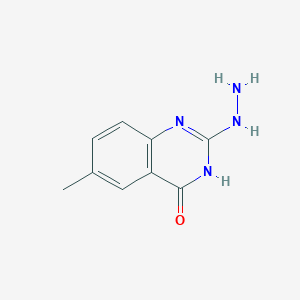
N-(2-hydroxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenethyl)acetamide is an organic compound with the molecular formula C10H13NO2 It is known for its unique chemical structure, which includes a hydroxyphenyl group attached to an ethyl chain, further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-hydroxyphenethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyphenethylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at a temperature range of 50-60°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-hydroxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products:
Oxidation: Formation of 2-acetamidoacetophenone.
Reduction: Formation of 2-(2-hydroxyphenyl)ethylamine.
Substitution: Formation of 2-(2-chloroethyl)phenol.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxyphenethyl)acetamide can be compared with other similar compounds, such as:
2-Acetamidophenol: Known for its analgesic and antipyretic properties.
N-Acetyltyramine: Exhibits potential as a quorum sensing inhibitor.
N-Acetyloctopamine: Investigated for its role in neurotransmission.
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a hydroxyphenyl group with an acetamide moiety allows for versatile applications across various fields.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[2-(2-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-4-2-3-5-10(9)13/h2-5,13H,6-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
QELDGLBOXUMMTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Trifluoromethyl)benzo[d][1,2,3]thiadiazole](/img/structure/B8624682.png)

![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride](/img/structure/B8624686.png)
![6-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B8624692.png)








